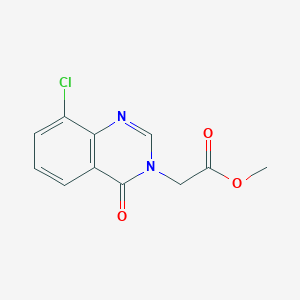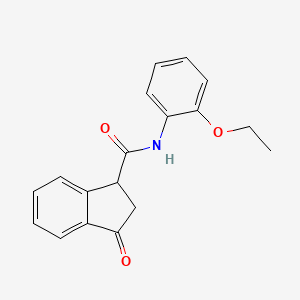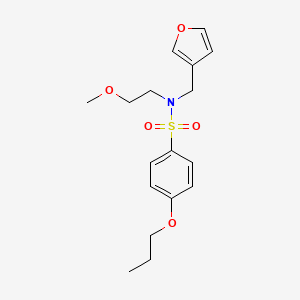![molecular formula C21H20N4O B2530409 (E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide CAS No. 518018-46-7](/img/no-structure.png)
(E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a useful research compound. Its molecular formula is C21H20N4O and its molecular weight is 344.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
The synthesis of pyrazole- and isoxazole-based heterocycles, including compounds with structural similarities to the specified chemical, has been investigated for their potential biological activities. For instance, compounds synthesized through reactions involving hydrazide and various aldehydes, phenacyl bromides, or fluorinated aldehydes have been screened for antiviral activities. Particularly, some of these compounds have shown significant activity against Herpes simplex type-1 (HSV-1), highlighting the potential therapeutic applications of these heterocyclic compounds in antiviral research (Dawood et al., 2011).
Corrosion Protection
Another notable application involves the study of carbohydrazide-pyrazole compounds for corrosion protection. These compounds have demonstrated significant inhibition efficiency in protecting mild steel from corrosion in acidic environments. The study elucidates the adsorption behavior of these compounds on the metal surface, contributing valuable insights into the development of effective corrosion inhibitors (Paul et al., 2020).
Synthetic Methodologies
Research has also focused on developing efficient synthetic methodologies for heterocyclic compounds, including imidazo[1,2-a]pyridine-6-carbohydrazide derivatives. These compounds are synthesized through a five-component cascade reaction, showcasing the versatility of pyrazole and carbohydrazide derivatives in heterocyclic chemistry. Such synthetic advances are crucial for expanding the chemical space of potential pharmaceuticals and materials (Hosseini & Bayat, 2019).
Spectroscopic and Computational Studies
The vibrational spectroscopic investigations and molecular dynamic simulations of pyrazole derivatives contribute to the understanding of their structural and electronic properties. Such studies are foundational for designing compounds with specific biological or physical properties, offering insights into the compound's reactivity and interaction mechanisms (Pillai et al., 2017).
Magnetic Properties
Research on the magnetic properties of heterocycle-based ligands and their complexes, including studies on tetranuclear Cu(II) and Ni(II) complexes, highlights the potential of pyrazole derivatives in materials science, particularly in the development of molecular magnets and sensors (Mandal et al., 2011).
将来の方向性
作用機序
The mechanism of action of a pyrazole derivative would depend on its specific structure and the functional groups it contains. Generally, these compounds can interact with various biological targets, leading to changes in cellular processes and pathways. The exact nature of these interactions and their outcomes would depend on the specific compound and its targets .
The pharmacokinetics of a pyrazole derivative, including its absorption, distribution, metabolism, and excretion (ADME), would also depend on its specific structure. Factors such as the compound’s size, charge, lipophilicity, and the presence of specific functional groups can influence its ADME properties .
The action of a pyrazole derivative can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide involves the condensation of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide with (E)-4-bromo-1-phenylbut-2-en-1-one, followed by reduction and cyclization reactions.", "Starting Materials": [ "1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide", "(E)-4-bromo-1-phenylbut-2-en-1-one", "Sodium borohydride", "Acetic acid", "Ethanol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (1.0 g, 4.5 mmol) and (E)-4-bromo-1-phenylbut-2-en-1-one (1.5 g, 5.4 mmol) in ethanol (20 mL) and add acetic acid (1 mL). Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the mixture and wash the solid with ethanol. Dry the solid under vacuum to obtain the crude product.", "Step 3: Dissolve the crude product in ethanol (20 mL) and add sodium borohydride (0.5 g, 13.2 mmol) slowly with stirring. Stir the mixture at room temperature for 2 hours.", "Step 4: Add water (20 mL) to the mixture and stir for 30 minutes. Acidify the mixture with hydrochloric acid (1 M) and extract with ethyl acetate (3 x 20 mL).", "Step 5: Combine the organic layers, wash with water (20 mL), dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in ethanol (20 mL) and add sodium hydroxide (0.5 g, 12.5 mmol) slowly with stirring. Stir the mixture at room temperature for 2 hours.", "Step 7: Acidify the mixture with hydrochloric acid (1 M) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with water (20 mL), dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain the pure product.", "Step 8: Recrystallize the pure product from ethanol to obtain the final product, (E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide." ] } | |
CAS番号 |
518018-46-7 |
分子式 |
C21H20N4O |
分子量 |
344.418 |
IUPAC名 |
N-[(E)-1-(4-phenylphenyl)ethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H20N4O/c1-14(15-10-12-17(13-11-15)16-6-3-2-4-7-16)22-25-21(26)20-18-8-5-9-19(18)23-24-20/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,23,24)(H,25,26)/b22-14+ |
InChIキー |
IFHZTSNALLTVEQ-HYARGMPZSA-N |
SMILES |
CC(=NNC(=O)C1=NNC2=C1CCC2)C3=CC=C(C=C3)C4=CC=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,7-Trimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2530326.png)

![N-[1-methyl-3-(trifluoromethyl)-5-thieno[2,3-c]pyrazolyl]carbamic acid (4-fluorophenyl)methyl ester](/img/structure/B2530330.png)
![N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2530331.png)
![(E)-2-(benzylamino)-3-(((4-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2530332.png)



![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2530343.png)

![2-Methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2530345.png)
![8-methyl-N-propylbenzo[b]oxepine-4-carboxamide](/img/structure/B2530346.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2530348.png)
![1,3-Dimethyl-8-[(2-methyl-2-propenyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2530349.png)
